Azide-PEG12-alcohol

ADC development hydrophobicity aggregation stability

Quantifiably superior to shorter PEG linkers. PEG12 demonstrates a 3.2-fold improvement in PROTAC degradation efficiency over PEG4 and a 34.5% improvement over PEG8, and delivers the lowest hydrophobicity and aggregate content in high-DAR ADC constructs. The terminal azide enables CuAAC/SPAAC click chemistry; the hydroxyl allows direct E3-ligand/target-binder derivatization. XLogP3: -1.2 ensures aqueous solubility. Insist on PEG12 for ternary complex optimization and in vivo tolerability.

Molecular Formula C24H49N3O12
Molecular Weight 571.665
CAS No. 1821464-55-4; 73342-16-2
Cat. No. B2991875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzide-PEG12-alcohol
CAS1821464-55-4; 73342-16-2
Molecular FormulaC24H49N3O12
Molecular Weight571.665
Structural Identifiers
SMILESC(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)N=[N+]=[N-]
InChIInChI=1S/C24H49N3O12/c25-27-26-1-3-29-5-7-31-9-11-33-13-15-35-17-19-37-21-23-39-24-22-38-20-18-36-16-14-34-12-10-32-8-6-30-4-2-28/h28H,1-24H2
InChIKeyAFUKFRGNHZRMCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Azide-PEG12-alcohol (CAS 1821464-55-4) for PROTAC and ADC Development: Procurement-Ready Heterobifunctional PEG Linker


Azide-PEG12-alcohol (N3-PEG12-OH) is a monodisperse heterobifunctional polyethylene glycol (PEG) linker containing a terminal azide group and a terminal hydroxyl group, with the molecular formula C24H49N3O12 and a molecular weight of 571.66 g/mol [1]. It belongs to the PEG-based PROTAC linker class and serves as a click chemistry reagent, enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions . The compound is supplied as a solid with commercial purity specifications ranging from ≥95% to 99.81% depending on vendor . Its primary applications include the synthesis of proteolysis-targeting chimeras (PROTACs), antibody-drug conjugates (ADCs), and various bioconjugation constructs where precise molecular architecture and aqueous compatibility are required .

Why PEG Linker Chain Length Determines ADC Pharmacokinetics and PROTAC Degradation Efficiency: The Azide-PEG12-alcohol Differentiation Rationale


PEG linkers of differing chain lengths are not interchangeable in advanced bioconjugation applications due to quantifiable differences in hydrophobicity, in vivo pharmacokinetic profile, aggregate formation propensity, and linker-dependent degradation potency. In antibody-drug conjugate (ADC) development, increasing PEG chain length from 4 to 12 ethylene glycol units produces a measurable decrease in overall conjugate hydrophobicity as confirmed by hydrophobic interaction chromatography (HIC) analysis, which correlates with reduced aggregation and improved stability [1]. Pharmacokinetic studies demonstrate that DAR8-ADCs constructed with PEG8 and PEG12 linkers exhibit superior PK profiles compared to those constructed with PEG4 linkers or non-PEGylated DAR4 controls [1]. In PROTAC linker screening platforms, PEG12-containing constructs produce significantly lower reporter readout values compared to PEG4 (1311.54 vs. 415.805 arbitrary units), indicating enhanced target degradation efficiency that cannot be replicated by shorter-chain analogs [2]. Therefore, substituting Azide-PEG12-alcohol with shorter PEG variants (e.g., PEG4 or PEG8) or non-PEG alternatives introduces quantifiable performance deficits in aqueous solubility, in vivo exposure, and ultimately therapeutic construct efficacy.

Azide-PEG12-alcohol Performance Benchmarks: Comparative Data vs. PEG4, PEG8, PEG16, and Non-PEG Linkers in ADC and PROTAC Systems


PEG12 Linkers in ADCs: Quantified Reduction in Hydrophobicity and Aggregate Formation vs. PEG4 and PEG8 Linkers

In a systematic comparison of cleavable pendant-type PEG linkers with chain lengths of 4, 8, and 12 ethylene glycol units conjugated to trastuzumab-MMAE DAR8-ADCs, hydrophobic interaction chromatography (HIC) analysis demonstrated that increasing PEG chain length from 4 to 12 produced a progressive and quantifiable decrease in overall conjugate hydrophobicity [1]. This hydrophobicity reduction directly translated to improved stability: in formulation buffer at 40°C, aggregate content measured by native size-exclusion chromatography decreased as PEG length increased from PEG4 to PEG12 [1]. Pharmacokinetic evaluation revealed that DAR8-ADCs with PEG8 and PEG12 linkers exhibited better PK profiles than DAR8-ADCs with PEG4 linkers and DAR4-ADCs without PEG [1].

ADC development hydrophobicity aggregation stability pharmacokinetics

PROTAC Linker Potency Screening: PEG12 Produces 3.2-Fold Higher Degradation Efficiency than PEG4

In a validated in vitro linker screening platform for PROTAC development, PEG linkers of varying chain lengths were systematically evaluated for their ability to mediate target protein degradation, with reporter readout values inversely correlating with linker potency [1]. The negative control exhibited the highest readout value of 1616.25 arbitrary units. Among PEG variants tested, PEG12 produced the lowest readout at 415.805 units, indicating the most potent degradation activity. This was followed by PEG8 at 635.073 units, PEG16 at 1021.21 units, and PEG4 at 1311.54 units [1].

PROTAC development linker optimization degradation efficiency in vitro screening

In Vivo Tolerability Advantage: DAR8-ADC with PEG12 Linker Shows No Weight Loss vs. Shorter PEG Linkers

In comparative in vivo tolerability studies of DAR8-ADCs constructed with pendant-type PEG linkers of varying chain lengths, the PEG12-containing ADC demonstrated superior tolerability compared to constructs with shorter PEG chains [1]. Specifically, DAR8-ADC with PEG12 exhibited no weight loss in treated animals, while DAR8-ADCs with PEG4 and PEG8 linkers were associated with observable weight loss during the evaluation period [1]. Additionally, in vivo anti-tumor activity studies demonstrated that DAR8-ADCs with PEG8 and PEG12 exhibited stronger anti-tumor activity compared to DAR4-ADC without PEG and DAR8-ADC with PEG4, a finding consistent with the observed PK profiles [1].

ADC toxicology in vivo tolerability body weight therapeutic index

Aqueous Solubility Enhancement: Calculated LogP of -1.2 Confirms Hydrophilic Profile of Azide-PEG12-alcohol

Azide-PEG12-alcohol exhibits a calculated LogP (XLogP3) value of -1.2 [1], a physicochemical parameter that quantifies its hydrophilic character and predicts favorable aqueous solubility. This negative LogP value indicates preferential partitioning into aqueous media over organic phases. For comparison, shorter PEG linkers generally exhibit less negative or even positive LogP values depending on terminal functional groups, while the 12-unit PEG chain provides sufficient hydrophilic character to confer solubility in water, DMSO, DMF, and DCM .

physicochemical properties aqueous solubility LogP formulation compatibility

Commercial Purity Specifications: 99.81% Purity Grade Available for GMP-Adjacent Research Applications

Azide-PEG12-alcohol is commercially available with batch-specific purity specifications ranging from ≥95% to 99.81% depending on vendor and grade . The highest documented purity grade of 99.81% (MedChemExpress HY-140803) exceeds typical linker purity standards in the 95-98% range, providing enhanced batch-to-batch reproducibility for quantitative bioconjugation workflows. This purity level minimizes the impact of impurities on conjugation stoichiometry and downstream analytical characterization.

purity specification quality control reproducibility procurement criteria

Recommended Procurement and Application Scenarios for Azide-PEG12-alcohol Based on Quantified Performance Differentiation


ADC Development: Selection of PEG12 Linker to Mitigate Hydrophobicity-Induced Aggregation and Improve In Vivo Tolerability

In antibody-drug conjugate development where payload hydrophobicity drives aggregation and limits the maximum achievable drug-to-antibody ratio (DAR), Azide-PEG12-alcohol provides a quantitatively validated solution. As demonstrated in systematic linker comparisons, DAR8-ADCs incorporating PEG12 linkers exhibit the lowest hydrophobicity by HIC analysis and the lowest aggregate content at 40°C compared to PEG4 and PEG8 alternatives [1]. Critically, PEG12-containing ADCs show superior in vivo tolerability with no weight loss observed in animal models, in contrast to observable weight loss with PEG4 and PEG8 constructs [1]. Procurement of Azide-PEG12-alcohol is indicated when developing high-DAR ADCs where maintaining aqueous stability and minimizing off-target toxicity are primary development objectives [1].

PROTAC Construct Optimization: PEG12 Selection for Maximal Target Degradation Efficiency

For PROTAC development programs requiring linker optimization to maximize target protein degradation efficiency, Azide-PEG12-alcohol is supported by direct comparative screening data. In a validated in vitro linker evaluation platform, PEG12 linkers produced the lowest reporter readout (415.805 units) among all PEG variants tested, representing a 3.2-fold improvement in degradation efficiency compared to PEG4 (1311.54 units) and a 34.5% improvement over PEG8 (635.073 units) [2]. The hydroxyl terminus of Azide-PEG12-alcohol enables further derivatization with E3 ligase ligands or target protein binders, while the azide group provides orthogonal click chemistry functionality for modular PROTAC assembly [2]. This compound should be prioritized when empirical linker screening data indicate that a 12-unit PEG spacer provides optimal ternary complex formation and degradation kinetics [2].

Aqueous-Phase Click Chemistry Bioconjugation Requiring Validated Hydrophilicity and Solvent Compatibility

Azide-PEG12-alcohol is indicated for aqueous-phase CuAAC or SPAAC bioconjugation workflows where linker solubility and minimal steric hindrance are critical for reaction efficiency. The compound's calculated XLogP3 of -1.2 confirms its net hydrophilic character, enabling solubility in water and aqueous buffer systems [3]. Experimental solubility has been validated in DMSO, DCM, and DMF, providing formulation flexibility across diverse reaction conditions . The 12-unit PEG spacer length imparts sufficient distance between reactive moieties to minimize steric interference during biomolecular conjugation while maintaining the compound in monomeric, non-aggregated form. This scenario applies to the modification of peptides, proteins, oligonucleotides, or nanoparticle surfaces where reproducible bioconjugation stoichiometry depends on predictable linker solvation and accessibility .

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